Ethyl 2-(2-nitrophenoxy)pentanoate

Description

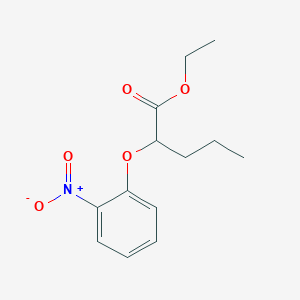

Ethyl 2-(2-nitrophenoxy)pentanoate is an ester derivative featuring a pentanoate backbone substituted at the 2-position with a 2-nitrophenoxy group. This structure combines the reactivity of an ester with the electron-withdrawing properties of the nitroaromatic substituent.

Properties

CAS No. |

330666-67-6 |

|---|---|

Molecular Formula |

C13H17NO5 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

ethyl 2-(2-nitrophenoxy)pentanoate |

InChI |

InChI=1S/C13H17NO5/c1-3-7-12(13(15)18-4-2)19-11-9-6-5-8-10(11)14(16)17/h5-6,8-9,12H,3-4,7H2,1-2H3 |

InChI Key |

KAVCJJPJRSXJDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variants in Pentanoate Esters

Ethyl 2-(2-nitrophenoxy)pentanoate differs from other pentanoate esters in its substituent groups. Key comparisons include:

| Compound Name | Substituent at 2-Position | Key Functional Groups |

|---|---|---|

| Ethyl pentanoate | None (unsubstituted) | Ester |

| Ethyl 2-methylbutanoate | Methyl group | Ester, branched alkyl |

| Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)pentanoate | 1,3-Dioxoisoindolinyloxy | Ester, heterocyclic substituent |

| Ethyl 2-(N-benzyl-2-diazoacetamidooxy)pentanoate | Diazoacetamidooxy | Ester, diazo functional group |

| Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate | Hydroxymethyl, dimethyl groups | Ester, hydroxyl, steric hindrance |

| Ethyl-2-oxo-pentanoate | Ketone group | Ester, keto functionality |

The nitro group in this compound introduces significant polarity and electron-withdrawing effects, influencing its reactivity and stability compared to esters with alkyl or neutral aromatic substituents .

Physicochemical Properties

Polarity and Solubility

- Log P and Hydrophobicity: The nitro group increases polarity, lowering the log P value compared to non-polar esters like ethyl hexanoate (log P ~2.5). This enhances solubility in polar solvents but reduces affinity for hydrophobic matrices (e.g., in ethanol-rich beverages) .

- Boiling Point: Esters with nitroaromatic groups (e.g., this compound) likely have higher boiling points than ethyl pentanoate (BP ~145°C) due to increased molecular weight and polarity .

Reactivity

- Hydrolysis : The electron-withdrawing nitro group may accelerate ester hydrolysis under basic conditions compared to alkyl-substituted esters.

- Combustion: Ethyl pentanoate has been studied as a biofuel, with detailed oxidation kinetics reported .

Aroma vs. Specialty Chemicals

- Ethyl pentanoate: A key aroma compound in alcoholic beverages (e.g., Baijiu and beer), contributing fruity notes .

- This compound: Unlikely to be used in fragrances due to the nitro group’s odor and toxicity. Instead, it may serve as an intermediate in pharmaceuticals or agrochemicals, similar to bromo-indole derivatives .

Analytical Use

- Ethyl 2-methyl pentanoate: Employed as an internal standard in GC-MS for quantifying volatile compounds . The nitro-substituted analog’s stability and detection limits would require evaluation for similar roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.